H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH is a decapeptide composed of ten amino acids, featuring a unique sequence that contributes to its biological activity. This peptide is classified under bioactive peptides, which are short chains of amino acids that have a significant impact on physiological functions. The presence of specific amino acids such as tyrosine, arginine, and phenylalanine suggests potential roles in signaling pathways and physiological responses, particularly in the context of inflammation and pain modulation.
This compound can be derived from various natural sources, including animal tissues where peptides play crucial roles in hormonal regulation and neurotransmission. Specifically, peptides similar to H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH have been isolated from porcine hypothalami, indicating a potential link to neuropeptide functions .
In terms of classification, it falls under the category of bioactive peptides due to its involvement in biological processes. It may also be associated with vasoactive peptides, which are known to influence vascular functions and inflammatory responses .
The synthesis of H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support.
The molecular structure of H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH can be represented by its sequence of amino acids linked by peptide bonds. The specific arrangement contributes to its three-dimensional conformation, which is crucial for its biological function.
H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH can participate in various biochemical reactions:
The stability of this peptide under physiological conditions is influenced by factors such as pH and temperature, which can affect its conformation and reactivity.
The mechanism of action for H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH involves interaction with specific receptors in the body:
Research indicates that peptides with similar sequences can exhibit potent biological activities, suggesting that H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH may also have significant effects on vascular and immune responses .
Relevant data from studies indicate that modifications can enhance stability or potency .
H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH has several potential applications:
The ongoing research into bioactive peptides continues to reveal their significance in health and disease management, positioning compounds like H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH at the forefront of therapeutic innovation .
Tyr-bradykinin is systematically designated as H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH according to IUPAC conventions, with the shorthand notation Tyr⁰-bradykinin denoting the N-terminal tyrosine extension. Its canonical counterpart, bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), shares the identical core sequence RPPGFSPFR [8]. The structural kinship between these peptides is quantifiable through sequence alignment metrics:
Table 1: Comparative Sequence Analysis of Bradykinin and Derivatives
Peptide | Amino Acid Sequence | Relative Potency (Rat Uterus) | Relative Potency (Guinea Pig Ileum) |
---|---|---|---|
Bradykinin (BK) | RPPGFSPFR | 1.00 (reference) | 1.00 (reference) |
Tyr⁰-Bradykinin | YRPPGFSPFR | 1.30 | 0.22 |
Des-Arg⁹-BK | RPPGFSPF | 0.02 | <0.01 |
BK-Ile¹⁰-Tyr¹¹ | RPPGFSPFIY | 0.45 | 0.25 |
Data derived from isolated tissue bioassays [6]
The 90% sequence homology between Tyr-bradykinin and native bradykinin underlies conserved receptor recognition, particularly at the B₂ receptor binding domain. Critical residues—Pro³, Gly⁴, Phe⁵, Ser⁶, and the C-terminal Arg⁹—remain identical, preserving the β-turn conformation essential for receptor activation [6] [7]. The N-terminal tyrosine introduces a phenolic hydroxyl group absent in native bradykinin, altering electronic distribution without disrupting the core pharmacophore. Notably, iodination of Tyr⁰ diminishes relative potency to 0.46 (mono-iodo) and 0.63 (di-iodo) in uterine tissue, confirming tyrosine’s role in electronic modulation of receptor affinity [6].
The bradykinin peptide family exhibits remarkable evolutionary conservation across >500 million years of vertebrate evolution, with homologs identified in mammals, amphibians, and teleost fish. This persistence underscores its fundamental role in physiological adaptation:
Table 2: Evolutionary Conservation of Bradykinin Domains
Organism | Peptide/Receptor | Conserved Domain | Biological Function |
---|---|---|---|
Homo sapiens | B₂ receptor | Transmembrane helices 2-3 (Glu⁷³/Ser¹¹⁰) | High-affinity BK binding |
Rattus norvegicus | Tissue kallikrein | KGD substrate motif | Kininogen cleavage specificity |
Aplysia californica | Bradykinin-like peptide | C-terminal -RPPGF | Renal innervation |
Lymnaea stagnalis | Lymnokinin | FX₁X₂Wamide | Osmoregulation |
Functional conservation across species [3] [7]
The persistence of the C-terminal Arg-Phe-Arg motif in species from amphibians to mammals highlights its non-negotiable role in receptor docking, while N-terminal variations like Tyr⁰-bradykinin represent natural experimentation with signaling fine-tuning [6] [10].
N-Terminal Tyrosine Extension
The addition of tyrosine at position 0 (Tyr⁰) introduces strategic biochemical advantages:
C-Terminal Arginine Conservation
The invariant C-terminal arginine (Arg¹⁰ in Tyr-bradykinin) performs irreplaceable functions:
The dual-terminal modification strategy exemplified by Tyr-bradykinin—innovative N-terminal extension with conservative C-terminal preservation—provides a template for developing kinin analogs with optimized receptor selectivity and metabolic stability for research applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1